3-methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride
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Overview
Description
3-methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride is a chemical compound known for its unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors may also be explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced spirocyclic compounds. Substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
3-methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
- 2-methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride
- 3-methyl-2-oxa-6-azaspiro[4.4]nonane hydrochloride
Uniqueness
3-methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
2680540-62-7 |
---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
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